

What is the molecular weight of Thymidine-¹³C₁₀,¹⁵N₂?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thymidine-¹³C₁₀,¹⁵N₂

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An In-depth Technical Guide to Thymidine-¹³C₁₀,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine-¹³C₁₀,¹⁵N₂ is a stable isotope-labeled (SIL) analogue of thymidine, a fundamental nucleoside in DNA. In this molecule, all ten carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C), and both nitrogen atoms have been replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling renders the molecule chemically identical to its natural counterpart but significantly heavier.

The primary utility of SIL-thymidine lies in its application as a tracer in quantitative mass spectrometry (MS). Unlike traditional methods for measuring cell proliferation, such as BrdU assays or radioactive [³H]-thymidine incorporation, the use of Thymidine-¹³C₁₀,¹⁵N₂ offers a non-radioactive, highly sensitive, and specific method for measuring DNA synthesis and cell proliferation de novo. When introduced to cell cultures or in vivo models, it is incorporated into the DNA of proliferating cells. Subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) can distinguish between the labeled and unlabeled thymidine, allowing for precise quantification of newly synthesized DNA. This guide provides an overview of its properties, applications, and a standard protocol for its use.

Physicochemical Properties

The key properties of Thymidine- $^{13}\text{C}_{10},^{15}\text{N}_2$ are summarized below. The molecular weight is calculated based on the isotopic masses of its constituent atoms.

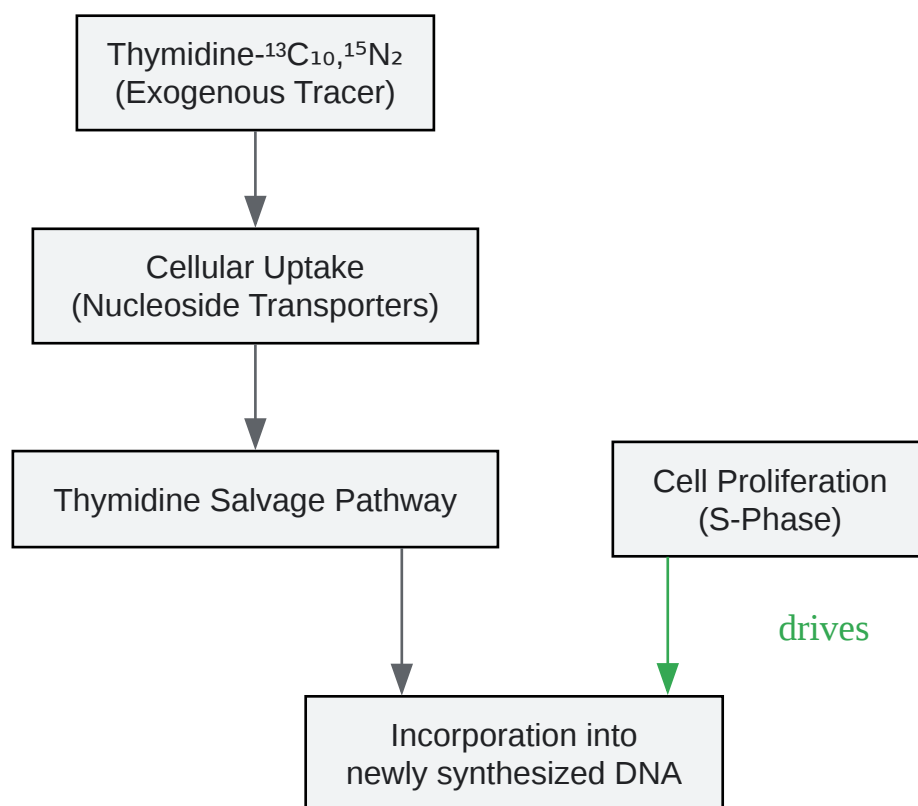
Property	Value
Chemical Formula	$^{13}\text{C}_{10}\text{H}_{14}^{15}\text{N}_2\text{O}_5$
Monoisotopic Mass	254.11 g/mol
Appearance	White to off-white solid
Purity (Isotopic)	>99% for all labeled positions
Solubility	Soluble in water, DMSO, and other polar solvents

Core Applications in Research

The primary application of Thymidine- $^{13}\text{C}_{10},^{15}\text{N}_2$ is as a metabolic tracer to quantify the rate of DNA synthesis. This has significant implications in various research fields:

- **Oncology and Drug Development:** To measure the anti-proliferative effects of novel cancer therapeutics on tumor cell lines or in xenograft models.
- **Immunology:** To track the proliferation of specific immune cell populations (e.g., T-cells) in response to stimuli.
- **Toxicology:** To assess the cytotoxic or cytostatic effects of compounds on various cell types.
- **Metabolic Research:** To study nucleoside metabolism and the dynamics of the DNA salvage pathway.

The logical relationship for its use as a tracer is straightforward: the rate of its incorporation into genomic DNA is directly proportional to the rate of cell division.



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Caption: Logical flow of Thymidine-¹³C₁₀,¹⁵N₂ from tracer to DNA incorporation.

Experimental Protocol: Measuring Cell Proliferation via LC-MS

This protocol provides a generalized workflow for quantifying DNA synthesis in an adherent cell line treated with a test compound.

4.1 Materials

- Cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- Thymidine-¹³C₁₀,¹⁵N₂ stock solution (1 mM in DMSO)
- Test compound

- Phosphate-Buffered Saline (PBS)
- DNA extraction kit (e.g., column-based)
- Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase
- LC-MS grade water and acetonitrile
- Formic acid

4.2 Procedure

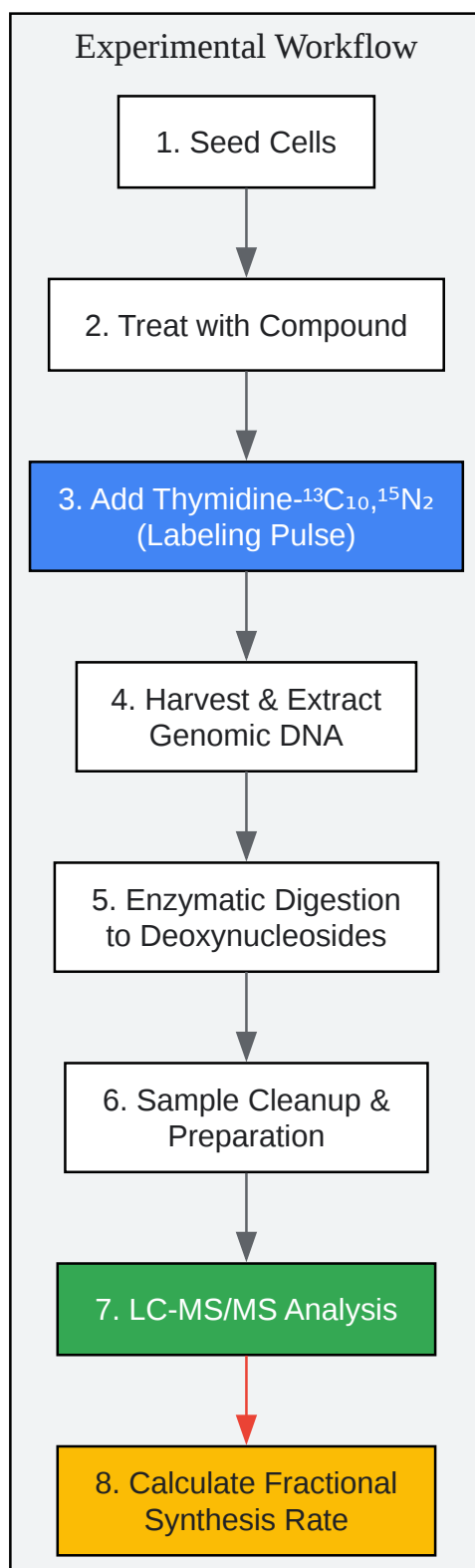
- Cell Seeding: Plate cells in a 6-well plate at a density that allows for logarithmic growth over the experiment's duration. Allow cells to adhere overnight.
- Compound Treatment: Treat cells with the desired concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
- Stable Isotope Labeling: Four hours prior to harvest, add Thymidine- $^{13}\text{C}_{10}$, $^{15}\text{N}_2$ to the culture medium of all wells to a final concentration of 10 μM .
- Cell Harvest:
 - Aspirate the medium.
 - Wash cells twice with ice-cold PBS.
 - Lyse cells and proceed with genomic DNA extraction according to the manufacturer's protocol.
- DNA Quantification and Digestion:
 - Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
 - Digest 5-10 μg of DNA to individual deoxynucleosides using a sequential enzyme cocktail (Nuclease P1, followed by phosphodiesterases).
- Sample Preparation for LC-MS:

- Precipitate proteins from the digested sample (e.g., with cold acetonitrile).
- Centrifuge to pellet the precipitate.
- Transfer the supernatant containing the deoxynucleosides to an LC-MS vial.
- LC-MS/MS Analysis:
 - Inject the sample onto a C18 reverse-phase column.
 - Separate the deoxynucleosides using a water/acetonitrile gradient with 0.1% formic acid.
 - Analyze via tandem mass spectrometry using Multiple Reaction Monitoring (MRM) to detect the mass transitions for both unlabeled thymidine (dThd) and labeled thymidine (dThd- $^{13}\text{C}_{10},^{15}\text{N}_2$).

4.3 Data Analysis

The percentage of newly synthesized DNA is calculated from the peak areas of the labeled (Area_Heavy) and unlabeled (Area_Light) thymidine signals.

- Fractional Synthesis Rate (FSR) % = $[\text{Area_Heavy} / (\text{Area_Heavy} + \text{Area_Light})] * 100$



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Caption: High-level overview of the experimental workflow for proliferation analysis.

Representative Data

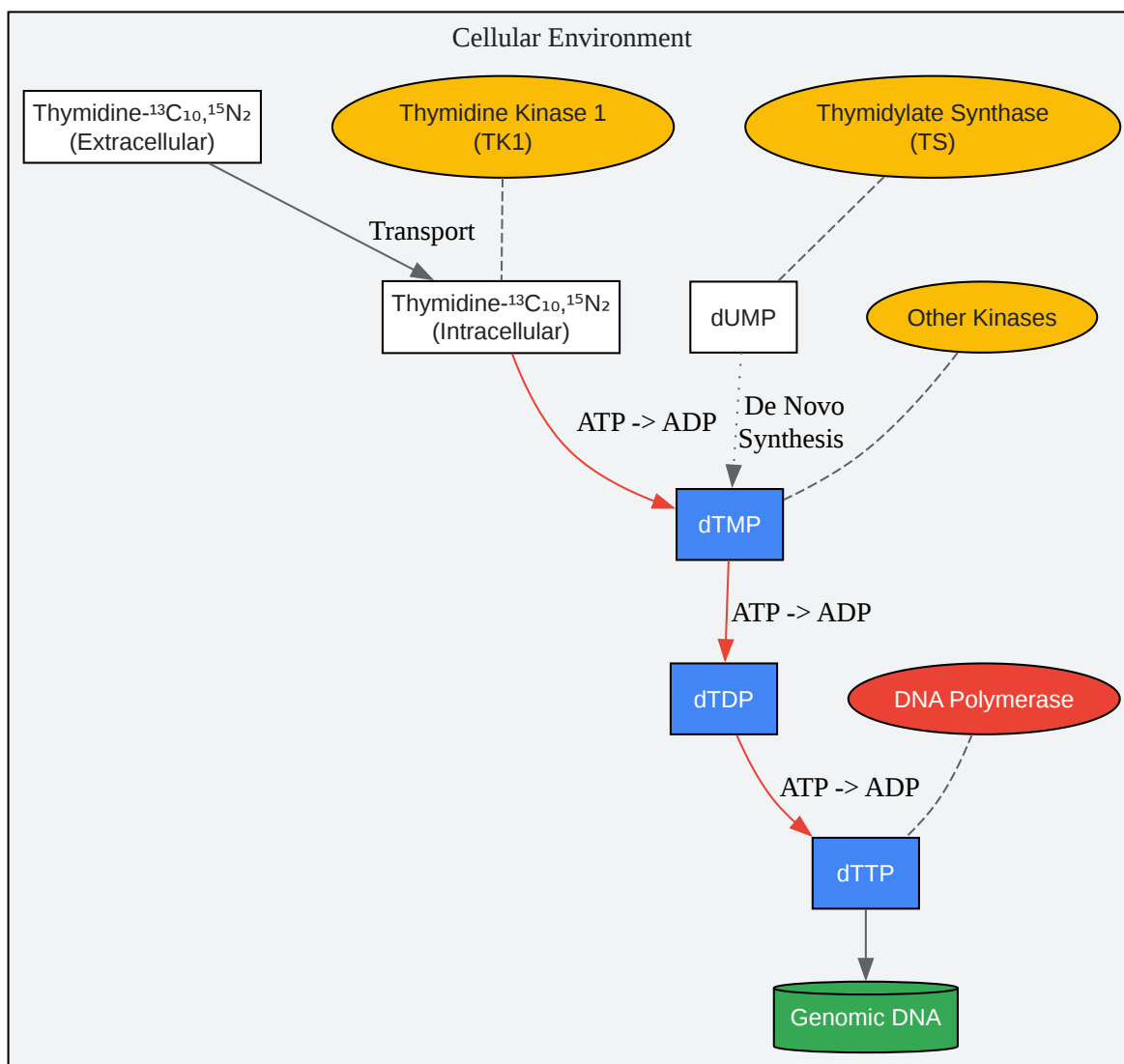
The results from such an experiment are typically summarized to show the dose-dependent effect of a compound on DNA synthesis.

Table 1: Effect of Compound 'X' on DNA Synthesis in A549 Cells

Treatment Group	Fractional Synthesis Rate (FSR %)	% Inhibition (vs. Control)
Vehicle Control (DMSO)	35.2 ± 2.1	0%
Compound X (10 nM)	28.1 ± 1.8	20.2%
Compound X (100 nM)	15.6 ± 1.5	55.7%
Compound X (1 µM)	4.3 ± 0.8	87.8%

Biochemical Context: The Thymidine Salvage Pathway

Thymidine-¹³C₁₀,¹⁵N₂ is incorporated into DNA via the nucleoside salvage pathway. Exogenous thymidine is transported into the cell and is sequentially phosphorylated by Thymidine Kinase 1 (TK1) and other kinases to form thymidine triphosphate (dTTP), which is then used by DNA polymerases during replication. TK1 is the rate-limiting enzyme and is primarily active during the S-phase of the cell cycle, ensuring the tracer is selectively incorporated in proliferating cells.



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Caption: The Thymidine Salvage Pathway for incorporating labeled thymidine into DNA.

Conclusion

Thymidine- $^{13}\text{C}_{10},^{15}\text{N}_2$ is a powerful tool for modern biological research, offering a safe, robust, and highly quantitative alternative to older methods for measuring cell proliferation. Its straightforward integration into LC-MS workflows allows for high-throughput screening and detailed mechanistic studies, making it an invaluable reagent for drug development and fundamental science.

- To cite this document: BenchChem. [What is the molecular weight of Thymidine- $^{13}\text{C}_{10},^{15}\text{N}_2$?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12397726#what-is-the-molecular-weight-of-thymidine-13c10-15n2\]](https://www.benchchem.com/product/b12397726#what-is-the-molecular-weight-of-thymidine-13c10-15n2)

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